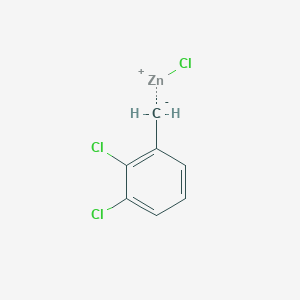

2,3-Dichlorobenzylzinc chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorozinc(1+);1,2-dichloro-3-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOHXAHQRNZIHA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=CC=C1)Cl)Cl.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichlorobenzylzinc Chloride

Direct Insertion of Zinc Metal into Organic Halides

The most straightforward and atom-economical route to organozinc halides is the direct insertion of zinc metal into the carbon-halogen bond of an organic halide. google.comriekemetals.com In the case of 2,3-Dichlorobenzylzinc chloride, this involves the reaction of 2,3-dichlorobenzyl chloride with metallic zinc. acs.orgnih.govorgsyn.org This oxidative addition reaction results in the formation of the desired organozinc reagent. umb.edunumberanalytics.com

Commercially available zinc metal is often unreactive due to a passivating layer of zinc oxide on its surface. nih.gov To facilitate the oxidative addition, various activation methods are employed. Pre-treatment of zinc dust with reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) can effectively clean the metal surface and enhance its reactivity. beilstein-journals.orggoogle.com

A significant advancement in this area is the use of lithium chloride (LiCl) as an additive. organic-chemistry.org LiCl dramatically facilitates the insertion of zinc into carbon-halogen bonds, even for less reactive chlorides. organic-chemistry.orgthieme-connect.com It is believed that LiCl helps to solubilize the organozinc species as it forms on the metal surface, thereby exposing fresh zinc for reaction and preventing the passivation of the surface. organic-chemistry.orgnih.gov This method has proven to be highly effective for the preparation of a wide range of functionalized benzylic zinc chlorides at room temperature. acs.orgnih.gov

Interactive Table: Comparison of Zinc Activation Methods

| Activation Method | Key Features | Typical Conditions |

|---|---|---|

| 1,2-Dibromoethane/TMSCl | Pre-treatment to etch the zinc surface. | Stirring zinc dust with the activators in a solvent like THF prior to adding the organic halide. beilstein-journals.orggoogle.com |

| LiCl | Added directly to the reaction mixture; facilitates insertion and solubilizes the product. | 1.5-2.0 equivalents of zinc dust and LiCl per equivalent of benzyl (B1604629) chloride in THF at 25 °C. acs.org |

An alternative to activating commercial zinc dust is the use of highly active zinc, commonly known as Rieke Zinc. riekemetals.com Rieke Zinc is prepared by the reduction of a zinc salt, such as ZnCl₂, with a potent reducing agent like lithium naphthalenide. jetir.org This process generates a fine, black powder of zinc with a very high surface area and devoid of an oxide layer, rendering it highly reactive. riekemetals.comnih.gov

Rieke Zinc readily undergoes oxidative addition with a variety of organic halides, including aryl and benzyl chlorides, under mild conditions. riekemetals.com This high reactivity allows for the synthesis of organozinc reagents that are difficult to obtain using conventional zinc dust. For the synthesis of this compound, Rieke Zinc would be expected to facilitate a rapid and high-yielding insertion into the C-Cl bond of 2,3-dichlorobenzyl chloride. riekemetals.comjetir.org

The formation of organozinc reagents via direct insertion of zinc metal proceeds through an oxidative addition mechanism. umb.eduyoutube.com In this process, the zinc metal, which is in a zero oxidation state (Zn(0)), is oxidized to Zn(II). umb.edu The reaction is believed to occur on the surface of the zinc metal. nih.gov

The generally accepted pathway involves the transfer of a single electron from the zinc surface to the organic halide, forming a radical anion. This intermediate then fragments to give an organic radical and a halide anion, which remains associated with the zinc surface. A second single electron transfer from the zinc to the organic radical then forms the organozinc species. Alternatively, the organic radical can be trapped by another zinc atom on the surface. The presence of activators like LiCl is crucial for breaking up the aggregate structure of the organozinc reagent and promoting its dissolution into the solvent. nih.gov

Functional Group Exchange Reactions

Functional group exchange represents another important strategy for the synthesis of organozinc compounds. wikipedia.orgslideshare.net While less common for the direct synthesis of benzylzinc chlorides from the corresponding chlorides, related exchange reactions are well-established. For instance, diorganozinc compounds can undergo a ligand exchange with zinc halides to produce the desired organozinc halide. ncl.res.in

More relevant to the synthesis of functionalized benzylic zinc reagents is the tolerance of the zinc insertion method to a wide array of functional groups. thieme-connect.com This high chemoselectivity means that groups like esters, nitriles, and even ketones can be present in the benzyl chloride precursor without interfering with the formation of the C-Zn bond. acs.orgthieme-connect.com This is a significant advantage over more reactive organometallics like Grignard or organolithium reagents.

Interactive Table: Functional Group Tolerance in Benzylic Zinc Reagent Synthesis

| Functional Group Present on Benzyl Chloride | Compatibility with Zn/LiCl Method | Reference |

|---|---|---|

| Ester | High | thieme-connect.com |

| Nitrile | High | thieme-connect.com |

| Ketone | High | acs.org |

| Iodide | High | acs.org |

Transmetallation Methods for Organozinc Chloride Generation

Transmetallation is a widely used and versatile method for preparing organozinc reagents. google.comwikipedia.orgslideshare.net This approach involves the reaction of a more reactive organometallic species, typically an organolithium or a Grignard reagent, with a zinc halide salt like ZnCl₂. ncl.res.ingoogle.com

For the synthesis of this compound, this would entail the initial formation of 2,3-dichlorobenzylmagnesium chloride (a Grignard reagent) or 2,3-dichlorobenzyllithium. The subsequent addition of a solution of ZnCl₂ to this pre-formed organometallic would result in the exchange of the metal, yielding the desired this compound and the corresponding magnesium or lithium halide salt. ncl.res.in

This method is particularly useful when the direct insertion of zinc is sluggish or when the precursor organolithium or Grignard reagent is readily accessible. The presence of LiCl from the transmetallation of an organolithium reagent or added separately can also be beneficial in solubilizing the resulting organozinc species. nih.gov

Solvent Effects in the Synthesis of this compound

The choice of solvent plays a critical role in the synthesis of organozinc reagents. beilstein-journals.orgslideshare.net Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are most commonly employed. organic-chemistry.org THF is effective at solvating the organozinc species, especially in the presence of LiCl, which forms a soluble complex (RZnCl·LiCl). organic-chemistry.org

The polarity of the solvent can influence the rate of zinc insertion. While direct insertion into aryl iodides can be slow in THF alone, the addition of more polar, aprotic solvents can accelerate the reaction. beilstein-journals.org However, for the LiCl-mediated insertion into benzylic chlorides, THF is generally the solvent of choice, providing a good balance of reactivity and stability for the resulting organozinc reagent. acs.orgthieme-connect.com The use of highly polar solvents like N,N-dimethylformamide (DMF) has also been reported for certain organozinc preparations, but THF remains the standard for the methods described herein. uantwerpen.be

Impact of Polar vs. Non-polar Solvents (e.g., DMSO, THF)

The choice of solvent is a critical factor in the synthesis of organozinc reagents, directly influencing reaction rates and mechanisms. The polarity of the solvent plays a pivotal role, with polar aprotic solvents and less polar ethereal solvents demonstrating distinct effects.

The synthesis of organozinc compounds from zinc metal and organohalides has historically required polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.net These solvents are effective because they can stabilize the transient charged intermediates that are thought to form during the reaction. researchgate.net Tetrahydrofuran (THF), a less polar ethereal solvent, is also widely used, particularly with the addition of salts like lithium chloride (LiCl), which was a significant development that circumvented the initial requirement for highly polar solvents. researchgate.netorganic-chemistry.org

The differing properties of these solvents lead to two distinct, yet complementary, mechanistic pathways for the formation of the organozinc reagent. researchgate.net

Influence on Oxidative Addition and Solubilization Steps

The synthesis of an organozinc reagent via the direct insertion of zinc metal into an organic halide involves two key mechanistic steps: oxidative addition at the metal surface and subsequent solubilization of the formed organozinc species. The solvent system's composition has a profound and differential impact on each of these steps.

Oxidative Addition: This is the initial step where the organic halide reacts with the zinc metal. Research combining bench-scale kinetics with advanced single-particle fluorescence microscopy has revealed that polar aprotic solvents, such as DMSO, directly accelerate the oxidative addition step itself. researchgate.net The prevailing hypothesis is that polar solvents stabilize the transient, charged intermediates formed during the single-electron transfer pathways of the oxidative addition, thereby lowering the activation energy for this crucial step. researchgate.net

Solubilization: This step involves the removal of the newly formed organozinc halide from the surface of the zinc metal into the solution, exposing fresh metal for further reaction. In less polar solvents like THF, the solubilization of the organozinc intermediate is often the rate-limiting step. However, the addition of lithium chloride (LiCl) to THF dramatically accelerates this process. researchgate.netorganic-chemistry.org The LiCl is believed to aid in breaking down organozinc aggregates or complexes on the metal surface, facilitating their dissolution into the solvent. researchgate.netorganic-chemistry.org

Therefore, the two primary methods for synthesizing organozinc reagents operate through different acceleration mechanisms:

Polar Solvents (e.g., DMSO): Accelerate the rate of oxidative addition. researchgate.net

THF with LiCl: Accelerates the solubilization of the surface-bound organozinc intermediate. researchgate.net

This mechanistic understanding is vital for selecting the appropriate solvent system to optimize the synthesis of a specific target like this compound.

| Solvent System | Primary Mechanistic Role | Key Influenced Step | Underlying Principle |

|---|---|---|---|

| DMSO (Polar Aprotic) | Accelerates Reaction Rate | Oxidative Addition researchgate.net | Stabilization of transient charged intermediates during single-electron transfer. researchgate.net |

| THF (Less Polar) with LiCl | Enhances Reagent Formation | Solubilization researchgate.net | Facilitates removal of the organozinc product from the zinc metal surface. researchgate.netorganic-chemistry.org |

Scalable and Continuous Flow Synthesis Techniques for Organozinc Compounds

While traditional batch synthesis is effective, it presents challenges for large-scale production, including issues with heat transfer, reaction control, and safety, especially given the exothermicity and sensitivity of organozinc reagents. vapourtec.com To overcome these limitations, continuous flow chemistry has emerged as a powerful technique for the scalable and on-demand synthesis of these valuable intermediates. vapourtec.comresearchgate.net This methodology offers improved safety, better process control, and enhanced efficiency compared to batch processes. elveflow.com

Laboratory and Pilot Scale Implementations

Continuous flow synthesis of organozinc halides is typically achieved by passing a solution of the corresponding organic halide through a heated, packed-bed reactor containing zinc metal. vapourtec.comacs.org

Laboratory Scale: At the lab scale, systems can be set up to produce organozinc solutions at rates of approximately 30-50 mL per hour. vapourtec.comspringernature.com These setups often use a column packed with zinc turnings or granules, with the temperature carefully controlled. vapourtec.comacs.org The resulting organozinc solution can be used immediately in a subsequent reaction ("telescoping") or collected for later use. vapourtec.comacs.org This on-demand generation minimizes the need to store large quantities of the often-unstable organozinc reagent. vapourtec.comnih.gov

Pilot Scale: The principles established at the laboratory level have been successfully scaled up to pilot plants. Pilot-scale reactors, which may be designed based on successful lab-scale models, can achieve significantly higher throughputs. researchgate.netacs.org For instance, pilot setups capable of processing up to 3-5 L/h, and in some cases up to 18 L/h, have been developed. acs.orgacs.org These larger systems enable the production of substantial quantities (e.g., 10-30 grams) of building blocks per run, demonstrating the industrial applicability of the technology. digitellinc.com

Process Optimization for High Yields and Conversions

Optimizing a continuous flow process is key to maximizing its efficiency. For organozinc synthesis, several parameters are systematically varied and studied to achieve high yields and complete conversion of the starting material. acs.orgacs.org

Metal Activation: The state of the zinc metal is crucial. Both chemical activation (e.g., with iodine or 1,2-dibromoethane) and mechanical activation can be employed to ensure a reactive surface. acs.org Using a large excess of zinc in the packed bed ensures that the metal surface remains active throughout the process. acs.org

Residence Time: The time the reactant solution spends in the zinc-packed column is a critical variable. It is controlled by adjusting the flow rate of the pump. digitellinc.com By fine-tuning the residence time (which can range from a few minutes to over half an hour), complete conversion of the organic halide can be achieved in a single pass through the reactor. acs.orgdigitellinc.com

Concentration and Solvent: The process can be optimized for various starting material concentrations, with studies successfully demonstrating conversions of up to 2.0 M solutions. acs.org The choice of solvent (e.g., THF, DMA) is also optimized based on substrate reactivity and solubility. digitellinc.com

Temperature: The reactor column is typically heated, and the optimal temperature is determined to ensure a high reaction rate without promoting side reactions. vapourtec.com

Through careful optimization of these parameters, continuous flow synthesis has been shown to achieve full conversion of organic halides with organozinc yields reported to be in the range of 78-100%. acs.org Subsequent coupling reactions using the in-flow generated reagents have also demonstrated high yields, often up to 92%. researchgate.netacs.org

| Parameter | Variables & Considerations | Impact on Process | Typical Optimized Outcome |

|---|---|---|---|

| Flow Rate | Adjusted to control residence time in the reactor. | Determines reaction time and throughput. digitellinc.com | Residence times of 1.5–40 min. acs.orgdigitellinc.com |

| Temperature | Heating of the zinc-packed column. | Increases reaction rate; must be controlled to avoid degradation. vapourtec.com | Optimized for specific substrate/solvent combination. |

| Reactant Concentration | Can be varied; successful runs up to 2.0 M. acs.org | Affects throughput and reaction kinetics. | High concentrations for improved productivity. acs.org |

| Zinc Metal Bed | Granules or turnings; chemical or mechanical activation. acs.orgacs.org | Provides a reactive surface for oxidative insertion. | Full conversion of halide in a single pass. researchgate.netacs.org |

| Solvent | THF and DMA are common choices. digitellinc.com | Affects solubility, reactivity, and process compatibility. | Selected for optimal performance with specific substrates. digitellinc.com |

Reactivity and Synthetic Transformations Utilizing 2,3 Dichlorobenzylzinc Chloride

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental process in organic chemistry, allowing for the construction of the carbon skeletons of organic molecules. alevelchemistry.co.uk 2,3-Dichlorobenzylzinc chloride serves as a valuable C-nucleophile in several important classes of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)

The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org In the context of this compound, the Negishi coupling provides a direct method for introducing the 2,3-dichlorobenzyl moiety onto various organic scaffolds.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.com In the case of the Negishi coupling, the palladium(0) catalyst first undergoes oxidative addition with the organic halide. nih.gov This is followed by transmetalation, where the organic group from the organozinc reagent (in this case, the 2,3-dichlorobenzyl group) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. nih.gov

The choice of palladium catalyst and ligands is crucial for the success of the Negishi coupling, influencing both the yield and the range of applicable substrates. sigmaaldrich.comresearchgate.net For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often effective for coupling reactions involving aryl chlorides. uwindsor.canih.gov

Table 1: Examples of Palladium-Catalyzed Negishi Coupling Reactions

| Electrophile | Catalyst System | Product | Reference |

| Aryl Halide | Pd(dba)₂ / XPhos | 1-Aryl-2-(2,3-dichlorophenyl)ethane | nih.gov |

| Vinyl Halide | Pd(PPh₃)₄ | 1-(2,3-Dichlorophenyl)-3-alkene | wikipedia.org |

| Aryl Triflate | Pd(OAc)₂ / SPhos | 1-Aryl-2-(2,3-dichlorophenyl)ethane | organic-chemistry.org |

This table is illustrative and specific yields would depend on the exact substrates and reaction conditions.

Copper(I)-Promoted Reactions

While palladium catalysis is prevalent, copper(I) salts can also promote cross-coupling reactions involving organozinc reagents. These reactions often provide complementary reactivity to palladium-catalyzed methods. Copper(I)-promoted reactions can be advantageous in specific synthetic scenarios, potentially offering different selectivity or being more cost-effective.

Barbier and Reformatsky Reactions

The Barbier reaction is an organic reaction between an alkyl halide, a carbonyl compound, and a metal such as magnesium, zinc, or indium. The reaction with 2,3-dichlorobenzyl chloride would proceed via an in-situ formation of the organozinc reagent, which then adds to the carbonyl compound. This one-pot procedure is a key advantage of the Barbier reaction.

The Reformatsky reaction is a related transformation that specifically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. While the direct analogue with this compound is not a classic Reformatsky reaction, the underlying principle of zinc-mediated addition to a carbonyl group is similar.

Fukuyama Coupling

The Fukuyama coupling is a palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc reagent. wikipedia.org This reaction is known for its high chemoselectivity and tolerance of a wide range of functional groups. wikipedia.org Utilizing this compound in a Fukuyama coupling allows for the synthesis of ketones containing the 2,3-dichlorobenzyl group.

The proposed mechanism involves the oxidative addition of the thioester to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product. wikipedia.org

Table 2: Fukuyama Coupling with this compound

| Thioester Substrate | Catalyst | Product | Reference |

| Ethyl Thiobenzoate | PdCl₂(PPh₃)₂ | 1-(2,3-Dichlorophenyl)-2-phenylethanone | wikipedia.org |

| S-Phenyl Thioacetate | Pd(dba)₂ | 1-(2,3-Dichlorophenyl)propan-2-one | wikipedia.org |

This table provides representative examples of the Fukuyama coupling.

Additions to Carbonyl and Unsaturated Systems

The nucleophilic character of this compound allows it to undergo addition reactions with various electrophilic partners, most notably carbonyl compounds and activated unsaturated systems. masterorganicchemistry.com The addition to aldehydes and ketones results in the formation of secondary and tertiary alcohols, respectively. khanacademy.orgyoutube.com This reaction is a fundamental method for creating new carbon-carbon bonds and introducing a hydroxyl group. libretexts.org

The reaction proceeds via the attack of the nucleophilic carbon of the organozinc reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com The resulting zinc alkoxide is then protonated during workup to yield the final alcohol product.

Similarly, this compound can add to α,β-unsaturated carbonyl compounds in a 1,2- or 1,4-conjugate addition fashion, depending on the reaction conditions and the nature of the substrate.

Mechanistic Investigations of 2,3 Dichlorobenzylzinc Chloride Formation and Reaction Pathways

Elucidation of Rate-Determining Steps in Oxidative Addition and Solubilization

The formation of soluble organozinc reagents from the direct reaction of an organic halide with zinc metal is a heterogeneous process that can be broadly understood as a two-step sequence: oxidative addition to the zinc surface followed by solubilization of the resulting organozinc species. uni-muenchen.de

The oxidative addition step involves the insertion of zinc metal into the carbon-halogen bond of the organic halide, forming a surface-bound organozinc intermediate (R-Zn-X). The rate of this step can be influenced by the nature of the organic halide and the activation state of the zinc metal. wikipedia.org For benzylic halides, the reactivity generally follows the order of the halide leaving group ability (I > Br > Cl).

The second key step is the solubilization of the surface-bound organozinc intermediate into the reaction solvent. Studies using fluorescence microscopy on related systems have shown that the build-up of poorly soluble organozinc intermediates on the zinc surface can be a rate-limiting factor. researchgate.netnih.gov This suggests that for the formation of 2,3-dichlorobenzylzinc chloride, either the initial oxidative addition or the subsequent solubilization could be the rate-determining step, depending on the specific reaction conditions.

Table 1: Postulated Rate-Determining Steps in Organozinc Halide Formation

| Step | Description | Potential Rate-Limiting Factors |

| Oxidative Addition | Insertion of zinc metal into the C-X bond of the benzyl (B1604629) halide to form a surface-bound intermediate. | - Halide identity (C-Cl bond strength)- Zinc surface activation- Solvent polarity |

| Solubilization | Desorption of the organozinc intermediate from the zinc surface into the solution. | - Solubility of the organozinc species- Presence of solubilizing agents (e.g., LiCl)- Nature of the solvent |

Characterization of Surface-Bound Organozinc Intermediates

Direct characterization of surface-bound intermediates in the synthesis of organozinc reagents is challenging due to the heterogeneous nature of the reaction and the transient existence of these species. However, fluorescence microscopy has proven to be a powerful technique for observing the formation and behavior of such intermediates on the surface of zinc particles. researchgate.netnih.gov These studies have visualized the accumulation of organometallic species at reactive sites on the zinc surface. acs.org

For the formation of this compound, it is hypothesized that analogous surface-bound species, [2,3-Cl₂C₆H₃CH₂ZnCl]ₙ, form on the zinc metal. These intermediates are likely poorly soluble in common non-polar organic solvents like tetrahydrofuran (B95107) (THF) and can passivate the zinc surface, thereby impeding further reaction. researchgate.netnih.gov The structure of these surface species is thought to be oligomeric or polymeric in nature.

The Role of Ligands and Additives (e.g., LiCl, DMSO, TMEDA) in Modulating Reactivity and Stability

Ligands and additives play a crucial role in the synthesis and reactivity of organozinc reagents by influencing the rate of formation, solubility, and stability.

Dimethyl Sulfoxide (B87167) (DMSO): Polar aprotic solvents like DMSO can also promote the formation of organozinc reagents. Unlike LiCl, the primary role of DMSO is to accelerate the initial oxidative addition step. nih.govnih.gov The high donor number of DMSO is thought to increase the nucleophilicity of the organozinc species, making them more reactive. nih.gov In the context of this compound, using DMSO as a solvent or co-solvent could potentially enhance the rate of the initial reaction between 2,3-dichlorobenzyl chloride and zinc metal.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating ligand that can coordinate to the zinc center in organozinc compounds. This coordination can stabilize the organozinc reagent and, in some cases, modify its reactivity. taylorandfrancis.com In the context of Negishi cross-coupling reactions, the addition of TMEDA has been shown to influence the stereochemical outcome and improve reaction yields. nih.gov For this compound, TMEDA could form a more stable and potentially more reactive complex, [2,3-Cl₂C₆H₃CH₂ZnCl(TMEDA)]. The formation of such complexes can prevent the aggregation of the organozinc reagent and enhance its solubility and stability in the reaction medium. rsc.orgnih.gov

Table 2: Influence of Additives on this compound Formation

| Additive | Primary Mechanistic Role | Expected Effect on this compound Synthesis |

| LiCl | Solubilizes surface-bound organozinc intermediates. acs.orgnih.gov | Increases the overall yield and rate of formation by preventing surface passivation. |

| DMSO | Accelerates the oxidative addition step. nih.govnih.gov | Increases the rate of the initial reaction between 2,3-dichlorobenzyl chloride and zinc. |

| TMEDA | Stabilizes the organozinc reagent through coordination. taylorandfrancis.com | Enhances solubility, stability, and potentially modifies reactivity in subsequent reactions. |

Kinetic Studies of Reactions Involving this compound

Detailed kinetic studies specifically on reactions involving this compound are scarce in the literature. However, general kinetic trends for Negishi cross-coupling reactions, a primary application for such reagents, have been established. The catalytic cycle of a Negishi coupling typically involves oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent, and finally reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Kinetic investigations of Negishi reactions have shown that the rate-determining step can vary depending on the substrates and reaction conditions. uni-muenchen.de In some cases, the oxidative addition is rate-limiting, while in others, transmetalation or reductive elimination can be the slower step. For reactions involving benzylzinc halides, the transmetalation step is generally fast. The presence of additives like halide salts can influence the kinetics by affecting the structure and reactivity of both the palladium catalyst and the organozinc reagent. uni-muenchen.de The rate of Negishi couplings with aryl chlorides is generally slower than with aryl bromides or iodides. wikipedia.org

Table 3: General Kinetic Parameters in Negishi Cross-Coupling Reactions

| Step in Catalytic Cycle | Description | Factors Influencing the Rate |

| Oxidative Addition | Reaction of the aryl/vinyl halide with the Pd(0) catalyst. | - Nature of the halide (I > Br > Cl)- Electronic properties of the halide- Nature of the palladium ligand |

| Transmetalation | Transfer of the organic group from zinc to the palladium center. | - Structure of the organozinc reagent- Presence of salt additives (e.g., LiCl)- Solvent |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | - Steric and electronic properties of the coupled groups- Nature of the palladium ligand |

Spectroscopic and Structural Characterization of 2,3 Dichlorobenzylzinc Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organozinc compounds in solution. wikipedia.orgethernet.edu.et By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, detailed information about the molecular framework and the electronic environment of the nuclei can be obtained.

The formation of 2,3-Dichlorobenzylzinc chloride from its precursor, 2,3-dichlorobenzyl chloride, can be effectively monitored using ¹H NMR. The insertion of the zinc metal into the carbon-chlorine bond induces significant changes in the chemical shifts of the neighboring protons. Specifically, the benzylic protons (Ar-CH₂-) are expected to show a noticeable upfield shift upon formation of the C-Zn bond, reflecting the increased electron density at the carbon atom.

Reaction monitoring by NMR allows for the quantitative assessment of the conversion of the starting material to the organozinc product. Furthermore, NMR is crucial for studying the complex solution behavior of organozinc halides, which often exist in a Schlenk equilibrium, a dynamic equilibrium between the mono-alkyl species (RZnX) and the di-alkyl species (R₂Zn) and zinc halide (ZnX₂). wikipedia.org Dynamic NMR spectroscopy can be employed to study the kinetics of this equilibrium. wikipedia.org A combined approach using NMR and single-particle fluorescence microscopy has been shown to be particularly powerful in elucidating the solution structure of organozinc reagents and the role of additives. escholarship.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides a comparison of the known spectral data for the starting material and the predicted shifts for the final product.

| Protons | 2,3-Dichlorobenzyl Chloride (Precursor) Chemical Shift (ppm) chemicalbook.com | Predicted this compound Chemical Shift (ppm) | Rationale for Predicted Shift |

| Benzylic (CH₂) | ~4.7 | ~4.0 - 4.5 | Significant upfield shift due to the formation of the electron-donating C-Zn bond. |

| Aromatic (H6) | ~7.4 | ~7.2 - 7.3 | Minor upfield shift due to electronic changes from the benzylic group. |

| Aromatic (H4) | ~7.2 | ~7.0 - 7.1 | Minor upfield shift. |

| Aromatic (H5) | ~7.3 | ~7.1 - 7.2 | Minor upfield shift. |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. ssbodisha.ac.in When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) reveals the molecular weight. libretexts.orgchemguide.co.uk

For this compound, high-resolution mass spectrometry (HRMS) would be essential to confirm its elemental composition. The molecular ion peak would be accompanied by a characteristic isotopic pattern due to the presence of naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl) and zinc.

The energetic molecular ions tend to fragment into smaller, more stable ions. libretexts.orgchemguide.co.uk The analysis of these fragments provides valuable clues about the molecule's structure. The fragmentation of this compound would likely proceed through the cleavage of the most labile bonds, such as the C-Zn and Zn-Cl bonds.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This interactive table outlines the expected major fragments and their corresponding m/z values.

| Fragment Ion | Structure | Predicted m/z | Comments |

| Molecular Ion | [C₇H₅Cl₂ZnCl]⁺ | 261 | The m/z value is calculated using the most abundant isotopes (³⁵Cl, ⁶⁴Zn). The full isotopic pattern will be complex. |

| Loss of Cl | [C₇H₅Cl₂Zn]⁺ | 226 | Cleavage of the Zn-Cl bond. |

| 2,3-Dichlorobenzyl Cation | [C H₅Cl₂]⁺ | 159 | Cleavage of the C-Zn bond, a very common fragmentation pathway. This would be a prominent peak. |

| Tropylium-type Ion | [C₇H₅]⁺ | 89 | Loss of both chlorine atoms from the benzyl (B1604629) fragment. |

X-ray Crystallography for Solid-State Structure Determination of Related Organozinc Complexes

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org While a crystal structure for this compound itself is not publicly available, analysis of related organozinc complexes provides significant insight into its likely solid-state structure.

Crystallographic studies on various organozinc halide complexes reveal that the zinc atom typically adopts a distorted tetrahedral geometry. acs.org This geometry is often achieved through coordination with solvent molecules, most commonly tetrahydrofuran (B95107) (THF), when it is used as the reaction solvent. acs.org These solid-state structures provide invaluable data on bond lengths and angles, but it is crucial to recognize that they are not always representative of the species present in solution, where dynamic equilibria and different solvation states exist. acs.orgnih.gov

Advanced Optical Microscopy Techniques (e.g., Single-Particle Fluorescence Microscopy) for Direct Observation of Intermediates

The formation of organozinc reagents via the direct insertion of zinc metal into an organohalide is a heterogeneous process that involves reactive intermediates on the metal surface. These intermediates are often present in very low concentrations and have short lifetimes, making them difficult or impossible to detect with traditional ensemble analytical tools like NMR. nih.govacs.org

Advanced microscopy techniques, particularly single-particle fluorescence microscopy (SPFM), have emerged as powerful tools to overcome these limitations. nih.govacs.orguci.edu By using fluorescently tagged organohalides, researchers can directly visualize individual reaction events on the surface of the zinc metal in real-time. acs.orgnih.gov This approach provides unprecedented insights into reaction mechanisms that were previously inaccessible. escholarship.orgescholarship.org

For a system like this compound, a fluorescent tag (e.g., a BODIPY dye) would be incorporated into the benzyl halide structure. SPFM experiments would then allow for:

Visualization of Active Sites: Identifying the specific locations on the zinc metal surface where the oxidative addition occurs.

Kinetic Analysis: Measuring the rates of formation and subsequent solubilization of individual organozinc intermediates from the surface.

Mechanistic Insights: Understanding the influence of solvents, additives (like LiCl), and metal surface properties on the reaction mechanism. uci.edunih.govescholarship.org

Computational and Theoretical Studies on 2,3 Dichlorobenzylzinc Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying organometallic compounds. A DFT study of 2,3-Dichlorobenzylzinc chloride would provide fundamental information about its electronic properties.

Detailed research findings from DFT calculations would elucidate the distribution of electron density within the molecule. This would involve the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which visualizes the charge distribution on the molecular surface. For this compound, this would likely show a region of negative potential around the chlorine atoms and a more complex distribution around the carbon-zinc bond, highlighting the polar nature of this bond.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest-energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest-energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule. |

| Mulliken Charge on Zn | +0.85 | Quantifies the partial positive charge on the zinc atom. |

| Mulliken Charge on Cl (ortho) | -0.25 | Quantifies the partial negative charge on the ortho chlorine atom. |

| Mulliken Charge on Cl (meta) | -0.23 | Quantifies the partial negative charge on the meta chlorine atom. |

Note: The values in this table are hypothetical and serve as illustrative examples of what a DFT calculation would yield.

Modeling of Reaction Mechanisms and Transition States

Understanding how a reaction proceeds is fundamental to controlling its outcome. Computational modeling allows for the detailed exploration of reaction pathways and the characterization of fleeting transition states. For reactions involving this compound, such as cross-coupling reactions, computational studies can map out the potential energy surface.

This involves identifying the structures of reactants, intermediates, transition states, and products along a reaction coordinate. The energy of each of these species can be calculated, providing a thermodynamic and kinetic profile of the reaction. The transition state is of particular interest as it represents the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For instance, in a Negishi coupling reaction, modeling could elucidate the mechanism of transmetalation and reductive elimination steps, identifying which is rate-determining. Such studies often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods, where the core reacting system is treated with a high level of theory (QM), and the surrounding solvent and ligand environment is treated with a more computationally efficient method (MM).

Prediction of Regio- and Stereoselectivity in Transformations

Many reactions involving substituted aromatic compounds can yield multiple isomers. The prediction of which isomer will be the major product (regioselectivity) is a significant challenge that computational chemistry can address. In the case of this compound, reactions at the aromatic ring or at the benzylic position could occur.

By calculating the activation energies for the formation of different possible products, the most favorable reaction pathway can be identified. For example, in a reaction where another substituent is introduced onto the aromatic ring, DFT calculations can predict whether substitution is more likely to occur at the ortho, meta, or para positions relative to the benzylzinc chloride group. This is often guided by the calculated charge distributions and the stability of the reaction intermediates.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted. While the starting this compound is achiral, reactions involving this reagent can create chiral centers. Computational modeling can be used to determine the energy difference between the transition states leading to different stereoisomers, thus predicting the enantiomeric or diastereomeric excess.

Analysis of Bonding Characteristics within the Carbon-Zinc Bond

The nature of the carbon-zinc (C-Zn) bond is central to the reactivity of organozinc reagents. Computational methods provide tools to analyze this bond in detail. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique that can be used to characterize the C-Zn bond based on the topology of the electron density.

QTAIM analysis can determine the bond critical point (BCP) between the carbon and zinc atoms. The electron density and its Laplacian at the BCP can reveal whether the bond is primarily covalent or ionic in nature. In organozinc halides, the C-Zn bond is expected to have a significant degree of ionic character due to the difference in electronegativity between carbon and zinc.

Natural Bond Orbital (NBO) analysis is another computational tool that can provide a more localized picture of bonding. NBO analysis would likely describe the C-Zn bond as a sigma bond with significant polarization towards the carbon atom. It can also quantify the hybridization of the atomic orbitals involved in the bond and any hyperconjugative interactions that might influence the molecule's stability and reactivity.

Table 2: Hypothetical Bonding Analysis of the C-Zn Bond in this compound

| Analysis Method | Parameter | Calculated Value | Interpretation |

| QTAIM | Electron Density (ρ) at BCP | 0.07 a.u. | Indicates a bond of intermediate character. |

| QTAIM | Laplacian of Electron Density (∇²ρ) at BCP | +0.2 a.u. | A positive value suggests a more ionic character. |

| NBO | Hybridization of C | sp³ | Typical for a benzylic carbon. |

| NBO | Hybridization of Zn | sp | Consistent with a linear geometry around the zinc atom. |

| NBO | Polarization of C-Zn bond | 65% towards C | Quantifies the ionic character of the bond. |

Note: The values in this table are hypothetical and serve as illustrative examples of what a bonding analysis would yield.

Advanced Academic Research Applications and Future Directions

Development of Novel Catalytic Systems for 2,3-Dichlorobenzylzinc Chloride Reactivity

The reactivity of organozinc halides like this compound is often unlocked through transition-metal catalysis, most notably in cross-coupling reactions. wikipedia.org Future research is poised to develop novel catalytic systems that can efficiently and selectively functionalize this reagent. The Negishi cross-coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, stands as a cornerstone for forming carbon-carbon bonds. researchgate.netorganic-chemistry.org For this compound, research is anticipated to focus on creating catalysts that can overcome the steric hindrance and electronic effects imposed by the two chlorine atoms on the benzyl (B1604629) group.

Recent advancements have highlighted the efficacy of cobalt-catalyzed cross-coupling reactions of benzylic zinc reagents with aryl and heteroaryl halides. rsc.org A key area of investigation will be the adaptation of these cobalt-based systems for this compound, potentially offering a more cost-effective and sustainable alternative to palladium. The development of catalysts that are tolerant to a wide range of functional groups on the coupling partner will be crucial for expanding the synthetic utility of this reagent. beilstein-journals.org

Furthermore, the influence of additives, such as lithium chloride (LiCl), on the preparation and reactivity of benzylic zinc reagents is a significant area of study. acs.orgnih.gov LiCl has been shown to facilitate the formation of organozinc reagents and enhance their stability and reactivity. beilstein-journals.orgresearchgate.net Future work will likely involve optimizing the reaction conditions, including the use of activating agents like LiCl, to improve the efficiency of catalytic reactions involving this compound.

A summary of potential catalytic systems for the cross-coupling of this compound is presented below:

| Catalyst System | Coupling Partner | Potential Advantages |

| Palladium-based (e.g., Pd(OAc)₂, S-Phos) | Aryl/Heteroaryl Halides | High efficiency and functional group tolerance. beilstein-journals.org |

| Nickel-based (e.g., Ni(acac)₂) | Aryl/Heteroaryl Halides | Cost-effective alternative to palladium. beilstein-journals.org |

| Cobalt-based (e.g., CoCl₂) | Aryl/Heteroaryl Bromides/Chlorides | Mild reaction conditions and high yields. rsc.org |

Exploration of Asymmetric Synthesis Using Chiral Auxiliaries or Catalysts with this compound

The creation of chiral molecules is a central goal in modern organic synthesis, with significant implications for the pharmaceutical and agrochemical industries. A promising future direction for this compound lies in its application in asymmetric synthesis. This can be achieved through the use of chiral ligands that coordinate to the metal catalyst, inducing enantioselectivity in the cross-coupling reaction. nih.govnih.gov

The development of P-chiral phosphine (B1218219) ligands, for instance, has been instrumental in achieving high enantioselectivity in various catalytic asymmetric reactions. nih.gov Research in this area would involve screening a library of chiral phosphine ligands in the Negishi coupling of this compound with various prochiral electrophiles. The steric and electronic properties of the 2,3-dichloro-substituted benzyl group will likely necessitate the design of new, specifically tailored chiral ligands to achieve high levels of asymmetric induction.

Another approach involves the use of chiral auxiliaries covalently attached to the substrate. While this is a more traditional method, it remains a robust strategy for controlling stereochemistry. sioc-journal.cn However, the development of catalytic asymmetric methods is generally preferred due to better atom economy.

Potential chiral phosphine ligand families for investigation include:

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives: Known for their effectiveness in a wide range of asymmetric reactions.

Trost Ligands: C2-symmetric diphosphine ligands that have shown great success in palladium-catalyzed asymmetric allylic alkylation. nih.gov

P-Chiral Phosphines (e.g., QuinoxP):* These ligands, with chirality centered on the phosphorus atom, can offer unique steric and electronic environments to influence the stereochemical outcome of the reaction. nih.gov

Integration of this compound in Multi-Component Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov Integrating this compound into MCRs represents a largely unexplored but potentially fruitful area of research.

One possibility is the development of a Passerini-type reaction. The classic Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid. wikipedia.orgorganic-chemistry.org A novel variation could involve the in-situ generation of an aldehyde from this compound, which would then participate in the three-component coupling.

Similarly, the Ugi reaction, which typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, could be adapted. beilstein-journals.orgmdpi.com A potential strategy would be to design a sequence where the product of a Negishi coupling involving this compound serves as a substrate for a subsequent Ugi reaction, allowing for the rapid construction of complex molecules containing the 2,3-dichlorobenzyl moiety.

These approaches would require careful optimization of reaction conditions to ensure compatibility between the organozinc reagent and the other components of the MCR.

Potential in Materials Science Research as a Precursor for Advanced Organic Materials (e.g., organic semiconductors)

The unique electronic properties imparted by the dichlorinated aromatic ring make this compound an interesting building block for advanced organic materials. The introduction of chlorine atoms can influence the frontier molecular orbital energies (HOMO and LUMO) of organic molecules, which is a critical parameter for materials used in organic electronics, such as organic semiconductors.

A promising research avenue is the use of this compound in the synthesis of poly(arylene vinylene) (PAV) derivatives or other conjugated polymers. Through cross-coupling polymerization reactions, this reagent could be incorporated into polymer backbones, allowing for the fine-tuning of the material's electronic and photophysical properties. The presence of the chlorine atoms could enhance solubility, improve charge transport characteristics, and increase the stability of the resulting materials.

The synthesis of sterically hindered 2,7-diarylfluorenes via Suzuki-Miyaura cross-coupling has been shown to be more efficient with aryl chlorides compared to bromides. wikipedia.org This suggests that cross-coupling reactions involving chlorinated precursors like this compound could be highly effective for creating complex, sterically demanding structures relevant to materials science.

Unexplored Reactivity Patterns and New Synthetic Transformations

Beyond established cross-coupling and multicomponent reactions, there is a vast, unexplored landscape of potential reactivity for this compound. The interplay of the benzylic zinc-carbon bond and the electron-withdrawing nature of the chlorine substituents could lead to novel synthetic transformations.

Future research could focus on:

Cascade Reactions: Designing reaction sequences where an initial transformation of the benzylzinc chloride triggers a series of subsequent intramolecular reactions to rapidly build molecular complexity.

Reactions with Novel Electrophiles: Exploring the reactivity of this compound with a broader range of electrophiles beyond organic halides, such as carbon dioxide, isocyanates, and nitriles, to synthesize a variety of functionalized molecules.

Photoredox Catalysis: Investigating the use of photoredox catalysis to generate radical species from this compound, which could then participate in novel C-C and C-heteroatom bond-forming reactions under mild conditions.

The functional group tolerance of organozinc reagents makes them ideal candidates for the late-stage functionalization of complex molecules. beilstein-journals.org This aspect of this compound's reactivity warrants significant investigation, as it could provide a powerful tool for medicinal chemistry and drug discovery programs.

Q & A

Q. What are the critical safety considerations when handling 2,3-dichlorobenzylzinc chloride in laboratory settings?

- Methodological Answer : Due to its structural similarity to 2,6-dichlorobenzylzinc chloride (CAS 307531-80-2), which is classified as a flammable liquid (GHS Category 2), acutely toxic (oral, GHS Category 5), and a potential carcinogen (GHS Category 2), stringent safety protocols are essential. Use inert atmospheres (argon/nitrogen) to mitigate flammability risks . Avoid skin/eye exposure by employing gloves, goggles, and fume hoods. Store at 2–8°C in corrosion-resistant containers, and ensure static discharge precautions (e.g., grounded equipment) .

Q. How can researchers synthesize this compound, and what are common impurities?

- Methodological Answer : While direct synthesis data for the 2,3-isomer is limited, analogous methods for chlorobenzylzinc derivatives involve transmetallation reactions. For example, 3,4-dichlorobenzyl chloride (CAS 102-47-6) is synthesized via chlorination of benzyl alcohol derivatives under controlled conditions (e.g., SOCl₂ catalysis) . Potential impurities include unreacted dichlorobenzyl chloride or byproducts like zinc oxides. Purity optimization requires GC-MS analysis and titration (e.g., argentometric methods, as used for 2,3-dichlorobenzoyl chloride) .

Q. What analytical techniques validate the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the aromatic substitution pattern (e.g., distinguishing 2,3- from 2,6-isomers via coupling constants).

- Elemental Analysis : Verify Zn and Cl content (theoretical molar mass ~260–265 g/mol, based on 2,6-isomer data) .

- GC-MS : Detect volatile impurities (e.g., residual THF solvent). Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) for validation .

Advanced Research Questions

Q. How do reaction solvents influence the stability and reactivity of this compound?

- Methodological Answer : The 2,6-isomer is stabilized in tetrahydrofuran (THF) at 0.5 M concentration, with a density of 0.991 g/mL at 25°C . For the 2,3-isomer, polar aprotic solvents like THF or diethyl ether likely enhance stability by coordinating to zinc. Solvent effects on reaction kinetics (e.g., in cross-coupling reactions) should be tested systematically, monitoring byproducts via HPLC or in situ IR spectroscopy.

Q. What mechanistic insights exist for this compound in cross-coupling reactions?

- Methodological Answer : Organozinc reagents typically undergo transmetallation with palladium catalysts (e.g., Negishi coupling). For this compound, steric and electronic effects from the dichloro-substituents may alter reaction pathways. Computational studies (DFT) can predict regioselectivity, while kinetic experiments (e.g., variable-temperature NMR) elucidate intermediate formation .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for chlorobenzylzinc derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. For instance, 2,3-dichlorobenzoyl chloride (CAS 2905-60-4) has a reported mp of 30–32°C , but deviations occur due to hydration or solvent residues. Researchers should:

- Standardize purification methods (e.g., recrystallization in anhydrous toluene).

- Publish full experimental conditions (e.g., heating rates in DSC analysis) to enable replication .

Key Recommendations for Researchers

- Synthesis : Optimize chlorination conditions (e.g., catalyst, temperature) to minimize byproducts.

- Safety : Adhere to GHS protocols for flammability and toxicity, including emergency measures for inhalation/ingestion .

- Data Reporting : Document solvent, purity methods, and spectral data to facilitate reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.